molecular formula C9H12O2 B1168579 KAVERGAL CAS No. 122303-88-2

KAVERGAL

Katalognummer B1168579
CAS-Nummer: 122303-88-2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KAVERGAL is a naturally occurring compound that has been found to have potential therapeutic benefits. It is a type of flavonoid, which is a class of compounds that are known for their antioxidant and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

1. Educational Applications Research indicates that KAVERGAL, likely a variant or misspelling of "Kahoot," has shown effectiveness in improving educational outcomes. Studies have utilized the Kahoot application to enhance thematic learning outcomes and student learning in estimating the total price of goods, evidencing significant improvements in student performance and comprehension through iterative learning cycles (Romadhon, 2020), (Dhamayanti, 2020).

2. Computational Research in Life Sciences this compound is closely related to Galaxy, an open web-based platform for genomic research. Galaxy addresses the accessibility and reproducibility of computation-reliant results in life sciences, providing a comprehensive approach for supporting transparent computational research. Galaxy Pages allow users to communicate complex computational analyses effectively, enhancing the collaboration and dissemination of scientific findings (Goecks et al., 2010).

3. Tectonic and Geological Studies Research has utilized the this compound framework to analyze the tectonic controls upon river drainage systems, specifically the Kaveri River in Peninsular India. The study investigated the longitudinal profiles, morphotectonic indices, and fluvial records of the river, providing insights into the tectonic landscape sculpting and its influence on the river's course and surrounding geography (Kale et al., 2014).

4. Software Development and Analysis this compound is associated with the development of modular program slicers for Java through the Indus program analysis framework. The Eclipse-based user interface, Kaveri, delivers program slicing capabilities, allowing users to understand and manage software dependencies more effectively. This tool is particularly useful for slicing concurrent Java programs, enhancing the software development and analysis process (Jayaraman et al., 2005).

5. Architectural Recovery in Scientific Software this compound is linked to KADRE, a domain-specific architectural recovery approach designed to improve the reuse of scientific software. KADRE aids in the automatic and accurate identification of workflow components in existing scientific software, promoting component-based reuse within the domain and potentially reducing development and maintenance costs (Woollard et al., 2010).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Kavergal can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-methylcyclohexanone", "piperidine", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and 2-methylcyclohexanone in the presence of piperidine to form a chalcone intermediate.", "Step 2: Reduction of the chalcone intermediate using sodium borohydride to form the corresponding alcohol.", "Step 3: Acetylation of the alcohol using acetic anhydride in the presence of sodium acetate to form the acetate ester.", "Step 4: Deprotection of the acetate ester using ethanol and hydrochloric acid to form the final product, Kavergal." ] }

CAS-Nummer

122303-88-2

Molekularformel

C9H12O2

Molekulargewicht

0

Herkunft des Produkts

United States

Q & A

Q1: What is the primary effect of KAVERGAL observed in patients with rheumatic heart disease and circulatory insufficiency?

A1: this compound significantly reduces lipid peroxidation (LPO) in both blood plasma and red blood cells in patients with rheumatic heart disease and circulatory insufficiency [, ]. This suggests a potential protective effect against oxidative stress-induced damage in these patients.

Q2: How does this compound's effect on the antioxidant system compare to standard therapies for rheumatic heart disease?

A2: The research indicates that standard therapies, including anti-inflammatory drugs, cardiac glycosides, diuretics, antiarrhythmic drugs, and nitroglycerin, have minimal impact on LPO levels and antioxidant system activity [, ]. In contrast, this compound demonstrates a significant improvement in these parameters. This suggests a unique mechanism of action for this compound in mitigating oxidative stress.

A3: While the research abstracts don't provide a detailed mechanism, the observed decrease in LPO and increased activity of antioxidant enzymes suggest that this compound likely enhances the body's natural defense mechanisms against oxidative damage [, ]. Further research is needed to elucidate the specific pathways and molecular targets involved.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.